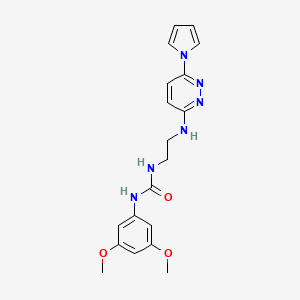![molecular formula C5H2ClN3S B2381048 2-Chlorothiazolo[4,5-b]pyrazine CAS No. 1190927-25-3](/img/structure/B2381048.png)
2-Chlorothiazolo[4,5-b]pyrazine
説明
2-Chlorothiazolo[4,5-b]pyrazine is a chemical compound with the molecular formula C5H2ClN3S . It has an average mass of 171.607 Da and a monoisotopic mass of 170.965790 Da .
Synthesis Analysis
The synthesis of pyrazine compounds, including 2-Chlorothiazolo[4,5-b]pyrazine, can be achieved through various methods. One such method involves the cyclization of 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate followed by chlorohydric acid treatment .Molecular Structure Analysis
The molecular structure of 2-Chlorothiazolo[4,5-b]pyrazine consists of a thiazolo[4,5-b]pyrazine core with a chlorine atom attached .Physical And Chemical Properties Analysis
2-Chlorothiazolo[4,5-b]pyrazine is a solid compound that should be stored in an inert atmosphere at temperatures between 2-8°C .科学的研究の応用
Antimicrobial and Anticancer Activities
- Antimicrobial Properties : Several studies have explored the antimicrobial capabilities of 2-Chlorothiazolo[4,5-b]pyrazine derivatives. For instance, one study synthesized pyrazoles bearing indazolylthiazole moiety, showing broad-spectrum antimicrobial activity, particularly against Streptococcus mutans (Dawoud et al., 2021).
- Anticancer Potential : The same compounds also demonstrated significant cytotoxic activity against hepatoma and colon carcinoma cell lines, suggesting their potential as anticancer agents (Dawoud et al., 2021).
Biochemical Interactions and Structural Analysis
- DNA Binding Properties : A study on chlorohydrazinopyrazine, a derivative of 2-Chlorothiazolo[4,5-b]pyrazine, revealed its high affinity for DNA, along with non-toxicity towards human dermal keratinocytes, making it a potential candidate for clinical applications (Mech-Warda et al., 2022).
- Molecular Docking Studies : Investigations involving molecular docking have provided insights into the reactivity and interactions of 2-Chlorothiazolo[4,5-b]pyrazine derivatives at the molecular level, enhancing understanding of their potential biological activities (Dawoud et al., 2021).
Synthesis and Chemical Reactivity
- Synthesis Methods : Various studies have detailed the synthesis of 2-Chlorothiazolo[4,5-b]pyrazine derivatives, including methods for creating pyrazine derivatives with potential tuberculostatic activity (Foks et al., 2005).
- Chemical Properties and Analysis : Spectroscopic analyses and theoretical calculations have been used to understand the chemical reactivity and stability of 2-Chlorothiazolo[4,5-b]pyrazine derivatives, aiding in the development of new pharmaceutical compounds (Al-Tamimi et al., 2018).
Photovoltaic Applications
- Use in Photovoltaic Devices : A study involving the synthesis of thieno[3,4-b]pyrazine-based monomers and their application in photovoltaic devices highlights the potential of 2-Chlorothiazolo[4,5-b]pyrazine derivatives in renewable energy technologies (Zhou et al., 2010).
Safety and Hazards
The safety information for 2-Chlorothiazolo[4,5-b]pyrazine indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
将来の方向性
While specific future directions for 2-Chlorothiazolo[4,5-b]pyrazine are not mentioned in the available literature, the field of pyrazine research is expected to grow due to their potential therapeutic significance . The development of new synthetic methods and the exploration of their biological activities are areas of ongoing research .
特性
IUPAC Name |
2-chloro-[1,3]thiazolo[4,5-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3S/c6-5-9-3-4(10-5)8-2-1-7-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSELTIRLYGXVQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)N=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorothiazolo[4,5-b]pyrazine | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-yl]-N-methylprop-2-enamide](/img/structure/B2380965.png)


![N-(3-fluoro-4-methylphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2380971.png)


![4-Amino-2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazine 1,1-dioxide hydrochloride](/img/no-structure.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2380978.png)

![3-Chloro-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2380980.png)
![[2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate](/img/structure/B2380982.png)


